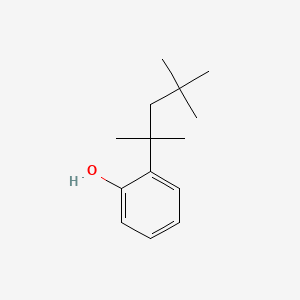

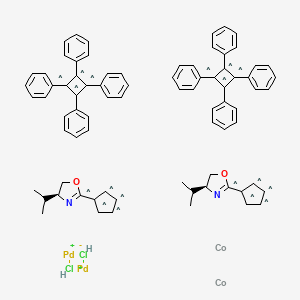

![molecular formula C10H9NO2 B599410 [4-(1,3-Oxazol-5-yl)phenyl]methanol CAS No. 179057-18-2](/img/structure/B599410.png)

[4-(1,3-Oxazol-5-yl)phenyl]methanol

Vue d'ensemble

Description

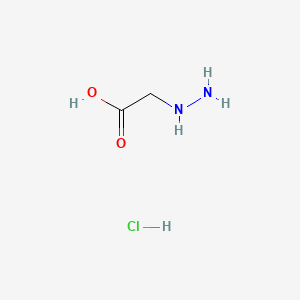

“[4-(1,3-Oxazol-5-yl)phenyl]methanol” is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 . It is a white solid and is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “[4-(1,3-Oxazol-5-yl)phenyl]methanol” is represented by the SMILES notation: C1=CC(=CC=C1CO)C2=CN=CO2 . This indicates that the molecule consists of a phenyl group (C6H5-) attached to a methanol group (-CH2OH) at the 4th position, and an oxazole ring at the 5th position.Physical And Chemical Properties Analysis

“[4-(1,3-Oxazol-5-yl)phenyl]methanol” is a white solid . It has a molecular weight of 175.19 . The compound should be stored in a sealed container in a dry environment at 2-8°C .Applications De Recherche Scientifique

Corrosion Inhibition

One of the significant applications of oxazole derivatives, including compounds structurally similar to [4-(1,3-Oxazol-5-yl)phenyl]methanol, is their use as corrosion inhibitors. In a study, oxazole derivatives were evaluated for their corrosion inhibition performance on mild steel in a molar hydrochloric acid medium. The compounds significantly reduced the corrosion rate of mild steel, with their inhibition efficiencies increasing with concentration. Their behavior suggests that the inhibitive effect occurs through the adsorption of inhibitor molecules on the metal surface, primarily acting as mixed-type inhibitors with cathodic predominance, while some derivatives were classified as cathodic type inhibitors. This finding is supported by gravimetric, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization techniques, alongside quantum chemical calculations using density functional theory (DFT) (Rahmani et al., 2018).

Synthesis of Heterocyclic Compounds

Oxazole derivatives are pivotal in synthesizing diverse heterocyclic compounds. For instance, furan-2-yl(phenyl)methanol derivatives were subjected to aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol, leading to the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This method features good yields, high selectivity, low catalyst loading, and faster reaction times, offering a streamlined approach to synthesizing these heterocyclic compounds with high functional diversity (B. Reddy et al., 2012).

Antimicrobial and Anticancer Agents

Another research direction involves synthesizing oxazolyl thiosemicarbazones for evaluating their activity against Mycobacterium tuberculosis (MTB) and multidrug-resistant Mycobacterium tuberculosis (MDR-TB). These studies found specific derivatives to be highly effective in vitro and in vivo, demonstrating significant potential as antitubercular agents. For example, a study highlighted the synthesis of twenty 4-(5-cyclobutyloxazol-2-yl)thiosemicarbazones and identified a compound that showed promising activity against both MTB and MDR-TB in vitro, with a significant reduction in bacterial load in lung and spleen tissues in animal models (Sriram et al., 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust, wearing protective gloves, and washing thoroughly after handling . If swallowed, call a poison center or doctor . If it comes into contact with skin, wash with plenty of water . If inhaled, remove the person to fresh air and keep comfortable for breathing .

Propriétés

IUPAC Name |

[4-(1,3-oxazol-5-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-6-8-1-3-9(4-2-8)10-5-11-7-13-10/h1-5,7,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGBYBXRZICBQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670603 | |

| Record name | [4-(1,3-Oxazol-5-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(1,3-Oxazol-5-yl)phenyl]methanol | |

CAS RN |

179057-18-2 | |

| Record name | [4-(1,3-Oxazol-5-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.